molecular formula C12H16N2O2 B8334409 2,2,6-Trimethyl-7-nitro-1,2,3,4-tetrahydro-quinoline

2,2,6-Trimethyl-7-nitro-1,2,3,4-tetrahydro-quinoline

Cat. No. B8334409
M. Wt: 220.27 g/mol
InChI Key: YZONKHDYLIUTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6-Trimethyl-7-nitro-1,2,3,4-tetrahydro-quinoline is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,6-Trimethyl-7-nitro-1,2,3,4-tetrahydro-quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,6-Trimethyl-7-nitro-1,2,3,4-tetrahydro-quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2,6-Trimethyl-7-nitro-1,2,3,4-tetrahydro-quinoline

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2,2,6-trimethyl-7-nitro-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C12H16N2O2/c1-8-6-9-4-5-12(2,3)13-10(9)7-11(8)14(15)16/h6-7,13H,4-5H2,1-3H3

InChI Key

YZONKHDYLIUTHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])NC(CC2)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,2,6-trimethyl-1,2,3,4-tetrahydroquinoline (0.66 g, 3.8 mmol) in 10 mL of concentrated sulfuric acid was cooled to 0° C. in an ice bath. To this solution was added dropwise 1.0 mL 90% fuming nitric acid. The resulting mixture was stirred at 0° C. for 30 min., poured onto 150 mL of ice-water, neutralized to pH=7 with K2CO3 and extracted with CH2Cl2 (3×200 mL). The combined organic layers were washed with water (2×300 mL), saturated aqueous NaHCO3 (300 mL) and brine (300 mL). The solution was dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by flash column chromatography (Silica gel, 15 to 20% ethyl acetate/hexane gradient elution) to give 2,2,6-trimethyl-7-nitro-1,2,3,4-tetrahydro-quinoline. 1H NMR (500 MHz, CDCl3): 8.03 (s, 1H), 7.05 (s, 1H), 2.85 (td, J=6.6, 1.1 Hz, 2H), 2.17 (s, 3H), 1.76 (t, J=6.6 Hz, 2H), 1.35 (s, 6H).
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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